molecular formula C20H23BrN2O3S B4626257 2-[(2-bromobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(2-bromobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B4626257
M. Wt: 451.4 g/mol
InChI Key: UYRRSLZQUBYTQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to the one , involves initial reactions with different organic reagents. For example, novel thiophene derivatives have been synthesized starting from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and related precursors, indicating a multi-step synthetic pathway that may involve bromination, amide formation, and the introduction of methoxypropyl groups (Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of similar thiophene derivatives has been characterized using various spectroscopic techniques, including IR, 1H NMR, and MS, alongside elemental analysis. These methods confirm the structures of synthesized compounds, providing insights into their molecular frameworks and the positioning of functional groups (Sagar et al., 2018).

Chemical Reactions and Properties

Thiophene derivatives undergo a range of chemical reactions, reflecting their rich chemistry. For instance, they participate in Claisen-Schmidt condensations, cycloaddition reactions, and reactions with nucleophiles leading to the formation of various substituted derivatives. These reactions are crucial for the synthesis of biologically active molecules and for modifying the chemical properties of the thiophene backbone (Youssef, 2009).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature and position of substituents on the thiophene ring. X-ray crystallography reveals the arrangement of atoms within the crystal lattice and the intermolecular interactions that stabilize the structure (Zhu & Qiu, 2011).

Chemical Properties Analysis

The chemical properties of thiophene derivatives are defined by their reactivity towards various chemical reagents. The presence of functional groups such as bromo, methoxy, and carboxamide influences their chemical behavior, including electrophilic substitutions, nucleophilic additions, and the ability to form hydrogen bonds and participate in supramolecular assemblies (Rahman & Scrowston, 1983).

Scientific Research Applications

Synthesis and Derivative Applications

Synthesis Techniques and Derivative Development

Studies have reported the synthesis of similar benzothiophene derivatives, focusing on their chemical structure and potential applications in medicinal chemistry. For example, Patel et al. (2011) discussed the synthesis of pyridine derivatives with antimicrobial activity, utilizing amino-substituted benzothiazoles and chloropyridine carboxylic acid, suggesting a method that could potentially be adapted for synthesizing the specified compound (Patel, Agravat, & Shaikh, 2011).

Antimicrobial Activity

Benzothiophene derivatives have been studied for their antimicrobial properties. Dzhavakhishvili et al. (2008) investigated Gewald's amide reactions with aromatic aldehydes, leading to compounds that could offer a foundation for developing antimicrobial agents (Dzhavakhishvili, Gorobets, Musatov, Desenko, & Paponov, 2008).

Photodynamic Therapy and Cancer Treatment

Photodynamic Therapy Applications

Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives with significant singlet oxygen quantum yield, indicating potential for photodynamic therapy in cancer treatment. The study highlights the synthesis and characterization of compounds that could be structurally related to the specified compound, emphasizing their importance in developing treatments for cancer (Pişkin, Canpolat, & Öztürk, 2020).

Anti-Inflammatory and Antimalarial Properties

Inhibition of Cell Adhesion

Boschelli et al. (1995) explored the inhibition of E-selectin, ICAM-1, and VCAM-1-mediated cell adhesion by benzothiophene carboxamides, suggesting potential anti-inflammatory applications. Such research could be relevant for compounds with a similar structure, proposing their use in treating inflammatory conditions (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo, 1995).

Antimalarial Activity

Banerjee, Kapoor, Surolia, and Surolia (2011) discussed the potential of bromo-benzothiophene carboxamide derivatives as antimalarials, showing efficacy in both in vitro and in vivo models. This highlights the possibility of benzothiophene derivatives, including those structurally related to the specified compound, in developing novel antimalarial treatments (Banerjee, Kapoor, Surolia, & Surolia, 2011).

properties

IUPAC Name

2-[(2-bromobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3S/c1-26-12-6-11-22-19(25)17-14-8-3-5-10-16(14)27-20(17)23-18(24)13-7-2-4-9-15(13)21/h2,4,7,9H,3,5-6,8,10-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRRSLZQUBYTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-bromophenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-bromobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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2-[(2-bromobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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2-[(2-bromobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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2-[(2-bromobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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2-[(2-bromobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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2-[(2-bromobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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